Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
CAS No.: 7346-78-3
Cat. No.: VC3761425
Molecular Formula: C24H46O6
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7346-78-3 |
|---|---|
| Molecular Formula | C24H46O6 |
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl decanoate |
| Standard InChI | InChI=1S/C24H46O6/c1-3-5-7-9-10-12-14-16-24(26)30-22-20-28-18-17-27-19-21-29-23(25)15-13-11-8-6-4-2/h3-22H2,1-2H3 |
| Standard InChI Key | RCGZRZBMXNWTFH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC |
| Canonical SMILES | CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC |
Introduction
Chemical Identity and Structural Analysis
Molecular Identification
Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester is systematically named 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl decanoate under IUPAC nomenclature . Its structural identity is further defined by the following identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 7346-78-3 | |
| PubChem CID | 81803 | |
| SMILES | CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC | |
| InChIKey | RCGZRZBMXNWTFH-UHFFFAOYSA-N |
The compound’s architecture features a decanoate group () esterified to a triethylene glycol spacer (), which is further linked to an octanoyl moiety (). This arrangement creates a balanced hydrophobic-lipophilic balance (HLB), critical for its surfactant behavior.
Structural Features
The molecule’s amphiphilicity arises from its distinct regions:
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Hydrophobic domain: The decanoate and octanoyl chains provide lipid solubility.
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Hydrophilic domain: The triethylene glycol units enhance water compatibility through ether oxygen lone pairs .
X-ray crystallography and computational modeling reveal a flexible backbone, with the ethylene glycol spacer adopting gauche conformations to minimize steric strain . This conformational flexibility explains its efficacy in solubilizing nonpolar compounds in aqueous media.
Synthesis and Manufacturing
Reaction Mechanisms
The synthesis typically involves a two-step esterification process:
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Octanoylation of triethylene glycol: Reacting octanoyl chloride with triethylene glycol under alkaline conditions yields 2-[2-(2-hydroxyethoxy)ethoxy]ethyl octanoate.
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Decanoate esterification: The intermediate product is then treated with decanoic acid in the presence of or p-toluenesulfonic acid as catalysts.
Optimization Parameters
Key factors influencing yield and purity include:
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Temperature: Maintained at 60–80°C to balance reaction kinetics and side-product formation.
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Catalyst loading: 1–2 mol% of acid catalyst ensures efficient protonation without excessive dehydration .
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Solvent selection: Toluene or dichloromethane is used to azeotropically remove water, shifting equilibrium toward ester formation.
Industrial-scale production employs continuous-flow reactors to enhance mixing and heat transfer, achieving yields exceeding 85% .
Physicochemical Properties
The compound’s physical characteristics are critical for its handling and application:
| Property | Value | Source |
|---|---|---|
| Density | 0.969 g/cm³ | |
| Boiling Point | 496.5°C at 760 mmHg | |
| Flash Point | 207.5°C | |
| LogP (Octanol-Water) | ~5.2 (estimated) |
Its low volatility (evidenced by high boiling point) and moderate hydrophobicity (LogP ~5.2) make it suitable for long-term storage and emulsion stabilization . Solubility studies indicate miscibility with ethanol, acetone, and chloroform, but limited solubility in water (<0.1 mg/mL at 25°C).
Reactivity and Chemical Behavior
Ester Hydrolysis
The compound undergoes base-catalyzed hydrolysis in aqueous NaOH, yielding decanoic acid and triethylene glycol octanoate:
Reaction rates increase with temperature, but the ethylene glycol spacer confers steric protection, slowing hydrolysis compared to simpler esters.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 230°C, primarily via C-O bond cleavage in the glycol chain . This stability supports its use in high-temperature formulations, such as lubricant additives.
Industrial and Scientific Applications
Surfactant in Drug Delivery
The compound’s HLB (~12) enables micelle formation at critical concentrations of 0.5–1.0 mM, encapsulating hydrophobic APIs (e.g., paclitaxel) for enhanced bioavailability. Studies demonstrate a 40% increase in drug solubility compared to polysorbate-based surfactants.
Emulsion Stabilization
In cosmetics, it stabilizes oil-in-water emulsions at concentrations as low as 0.5% w/w, reducing interfacial tension from 32 mN/m to <5 mN/m . This efficacy stems from its branched structure, which prevents droplet coalescence.
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